Cas no 204642-98-8 ((S)-Verapamilamide)

(S)-Verapamilamide structure
(S)-Verapamilamide structure
Product Name:(S)-Verapamilamide
CAS No:204642-98-8
Molecular Formula:C27H36N2O5
Molecular Weight:468.58514
CID:909841
PubChem ID:11155595

(S)-Verapamilamide Properties

Names and Identifiers

    • (S)-Verapamilamide
    • LogP
    • (S)-Verapamilamide
    • AKOS030241739
    • SCHEMBL8507332
    • 204642-98-8
    • (4S)-4-CYANO-4-(3,4-DIMETHOXYPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N,5-DIMETHYLHEXANAMIDE
    • Benzenebutanamide, gamma-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-N-methyl-gamma-(1-methylethyl)-, (gammaS)-
    • InChIKey: YOCUBCPRDGBXTE-NZVRHLSZSA-N
    • Inchi: InChI=1S/C27H37N3O5/c1-19(26(29)31)27(18-28,21-9-11-23(33-4)25(17-21)35-6)13-7-14-30(2)15-12-20-8-10-22(32-3)24(16-20)34-5/h8-11,16-17,19H,7,12-15H2,1-6H3,(H2,29,31)/t19?,27-/m0/s1
    • SMILES: CC(C(=O)N)[C@](CCCN(C)CCc1ccc(c(c1)OC)OC)(C#N)c2ccc(c(c2)OC)OC

Computed Properties

  • Exact Mass: 468.26258
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 12
  • Monoisotopic Mass: 468.26242225g/mol
  • Heavy Atom Count: 34
  • Complexity: 677
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.8
  • Topological Polar Surface Area: 81Ų

Experimental Properties

  • PSA: 81.02
  • Refractive Index: 1.53
  • Boiling Point: 685.8±55.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±2.1 mmHg at 25°C
  • Flash Point: 368.6±31.5 °C
  • Density: 1.1±0.1 g/cm3

(S)-Verapamilamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB05590-1mg
Benzenebutanamide, γ-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-N-methyl-γ-(1-methylethyl)-, (γS)-
204642-98-8
1mg
$1163.00 2024-04-20
TRC
V124950-1mg
(S)-Verapamilamide
204642-98-8
1mg
$ 173.00 2023-09-05
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